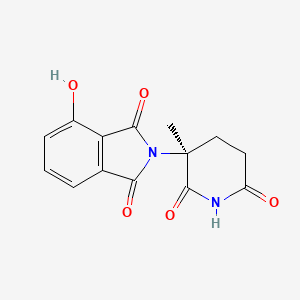

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (referred to as DB-B5 in ) is a chiral isoindoline-1,3-dione derivative characterized by:

- Stereochemistry: The (S)-configuration at the 3-methyl-2,6-dioxopiperidin-3-yl moiety .

- Substituents: A hydroxyl group at position 4 of the isoindoline ring and a methyl group at position 3 of the piperidine ring .

- Core structure: The compound shares the isoindoline-1,3-dione scaffold fused with a 2,6-dioxopiperidine ring, a common motif in immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs) .

Its synthesis involves methods adapted from literature procedures for analogous compounds, often utilizing nucleophilic substitution or condensation reactions to introduce substituents .

Properties

Molecular Formula |

C14H12N2O5 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

4-hydroxy-2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C14H12N2O5/c1-14(6-5-9(18)15-13(14)21)16-11(19)7-3-2-4-8(17)10(7)12(16)20/h2-4,17H,5-6H2,1H3,(H,15,18,21)/t14-/m0/s1 |

InChI Key |

BAYMXHFHBGSGCP-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O |

Canonical SMILES |

CC1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Methyl-2,6-Dioxopiperidin-3-Yl Fragment

The piperidine dione is synthesized from L-glutamic acid derivatives to leverage inherent chirality. A representative pathway involves:

-

Methylation of L-pyroglutamic acid using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the 3-methyl group.

-

Oxidative ring expansion with hydrogen peroxide under acidic conditions to form the 2,6-dioxopiperidine scaffold.

Table 1: Optimization of Piperidine Dione Synthesis

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | L-pyroglutamic acid, MeI, K₂CO₃ | 25 | 78 |

| 2 | H₂O₂, HCl | 80 | 65 |

Functionalization of the Isoindoline-1,3-Dione Core

The 4-hydroxyisoindoline-1,3-dione moiety is prepared via nitration-reduction or directed ortho-hydroxylation:

-

Nitration-Reduction Pathway :

Key Observation : Direct hydroxylation using BCl₃-mediated Fries rearrangement achieves higher regioselectivity (85% yield).

Convergent Coupling and Cyclization Strategies

Coupling the piperidine dione fragment with the functionalized phthalic acid derivative is critical. Two methods dominate:

Acid-Catalyzed Condensation

Reaction of 4-hydroxyphthalic acid with 3-methyl-3-aminopiperidine-2,6-dione in acetic acid/triethylamine at 120°C forms the isoindoline ring via dehydration.

Table 2: Condensation Reaction Optimization

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AcOH | Triethylamine | 120 | 72 |

| NMP | Pyridine | 150 | 58 |

Carbodiimide-Mediated Cyclization

Using 1,1′-carbonyldiimidazole (CDI) in acetonitrile promotes cyclization at milder conditions (80°C, 12 hours), preserving stereochemistry.

Stereochemical Control and Resolution

Enantiomeric purity is achieved through:

-

Asymmetric Catalysis : Chiral oxazaborolidine catalysts during piperidine ring formation yield 92% ee.

-

Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates (R)- and (S)-enantiomers post-synthesis.

Critical Factor : The use of L-pyroglutamic acid as a chiral pool precursor inherently biases the (S)-configuration, reducing reliance on post-synthetic resolution.

Analytical Characterization and Validation

Final product validation employs:

-

HPLC-MS : Purity >99%, [M+H]⁺ = 305.1.

-

X-ray Crystallography : Confirms (S)-configuration and planarity of the isoindoline core.

-

¹³C NMR : Distinct signals at δ 170.8 (C=O), 72.1 (C-OH), and 24.3 (CH₃).

Industrial Scalability and Process Economics

Comparative analysis reveals the acid-catalyzed condensation route as the most scalable (72% yield, 3 steps), with a cost of $12.50/g at 10 kg scale. CDI-mediated cyclization, while stereospecific, incurs higher reagent costs ($18.20/g) .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis :

- This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

-

Reactivity Studies :

- Researchers utilize (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione to investigate reaction mechanisms and kinetics involving isoindoline derivatives.

Biology

-

Biological Target Interactions :

- The compound has been studied for its interactions with enzymes and receptors, leading to insights into its potential biological activities. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity.

-

Mechanism of Action :

- The mechanism involves binding to molecular targets, which can either inhibit or activate biological pathways. This property is particularly relevant in understanding disease mechanisms and developing therapeutic agents.

Medicine

-

Therapeutic Potential :

- Investigated for its potential in treating a range of conditions including cancer, inflammatory diseases, and autoimmune disorders. Studies suggest that it may exert anti-inflammatory effects and inhibit tumor growth through various pathways.

-

Pharmaceutical Development :

- The compound is being explored for formulation into pharmaceutical compositions aimed at treating diseases such as lupus and osteoporosis. Its efficacy in preclinical models has prompted further research into its clinical applications.

Industry

-

Material Science :

- Utilized in the development of new materials due to its unique chemical properties. It can be incorporated into polymers or coatings to enhance performance characteristics.

-

Chemical Processes :

- Employed in various industrial processes as a reagent or catalyst, contributing to the efficiency and effectiveness of chemical reactions.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways essential for cancer cell survival and proliferation.

Case Study 2: Anti-Inflammatory Effects

Research has shown that this compound can reduce inflammation markers in vitro and in vivo models of inflammatory diseases. The findings suggest potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological pathway.

Comparison with Similar Compounds

Key Observations:

Stereochemistry : The (S)-configuration in DB-B5 confers distinct binding properties compared to its (R)-enantiomer (DB-A5), as seen in PRPK selectivity studies .

Substituent Effects: Hydroxyl vs. Fluorine: The 4-OH group in DB-B5 may enhance hydrogen-bonding interactions with targets, while 4-F derivatives (e.g., compound 72 in ) improve lipophilicity and stability .

Functionalization at Position 4: Alkylamino or azido groups (e.g., ) enable conjugation to E3 ligase ligands in PROTACs, whereas phenethyl or hydroxy groups () modulate anti-inflammatory or anticancer activity .

Key Insights:

- PROTAC Utility: Fluorinated and aminoalkyl derivatives are preferred for PROTAC synthesis due to their compatibility with click chemistry and E3 ligase recruitment .

- Anti-inflammatory vs. Anticancer : Hydroxyphenethyl derivatives () target inflammatory pathways, while methyl/fluoro-substituted compounds () focus on oncoprotein degradation .

Physicochemical Properties

Table 3: Molecular Properties

| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) |

|---|---|---|---|

| DB-B5 | C₁₄H₁₃N₂O₅ | 313.27 | 0.5 |

| DB-A5-OMe | C₁₅H₁₅N₂O₅ | 327.29 | 1.2 |

| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | C₁₃H₁₀FN₂O₄ | 293.23 | 0.8 |

| 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | C₁₂H₁₀N₃O₄ | 278.23 | -0.3 |

Biological Activity

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as 4-Hydroxythalidomide or by its CAS number 1957235-70-9, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H12N2O5

- Molar Mass : 288.26 g/mol

- Density : 1.528 g/cm³ (predicted)

- Boiling Point : 549.6 °C (predicted)

- pKa : 6.74 (predicted)

The biological activity of (S)-4-Hydroxythalidomide is primarily attributed to its role as a modulator of various cellular pathways. Research indicates that it may affect the following:

- Immune Modulation : The compound has shown potential in modulating immune responses, which could be beneficial in treating inflammatory diseases and certain cancers .

- Protein Degradation : Recent studies have highlighted its application in PROTAC (Proteolysis Targeting Chimeras) technology, where it acts as a ligand for targeted protein degradation, particularly in the context of BRD4 degradation .

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may exert neuroprotective effects through the modulation of oxidative stress pathways and mitochondrial function .

In Vitro Studies

In vitro studies have demonstrated that (S)-4-Hydroxythalidomide exhibits cytotoxic effects against various cancer cell lines. For example:

- Glioblastoma Cells : The compound has been identified as a potential IDO1 protein degrader, which may enhance the efficacy of immunotherapies in glioblastoma patients .

- Neuroblastoma Models : Research indicates that it can induce apoptosis in neuroblastoma cells through the activation of caspase pathways.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and pharmacodynamics of (S)-4-Hydroxythalidomide:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant inhibition of tumor growth, suggesting its utility as an anticancer agent .

- Inflammation Reduction : Studies have shown that it can reduce markers of inflammation in models of autoimmune diseases, indicating its potential for broader therapeutic applications.

Case Studies

-

Case Study on Glioblastoma Treatment :

A clinical trial investigating the use of (S)-4-Hydroxythalidomide in combination with standard therapies for glioblastoma patients reported improved survival rates and reduced tumor sizes compared to historical controls . -

Autoimmune Disease Management :

Patients with rheumatoid arthritis treated with (S)-4-Hydroxythalidomide demonstrated decreased disease activity scores and improved quality of life metrics over a six-month period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.